2-Ethoxy-6-nitroaniline

Description

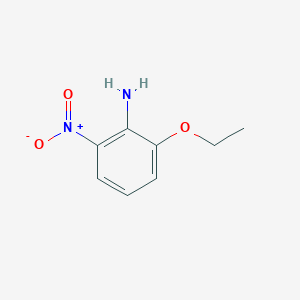

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPTPZBKPFPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Ethoxy-6-nitroaniline

CAS Number: 6036-46-0 Synonyms: 2-Amino-3-nitrophenetole; 1-Amino-2-ethoxy-6-nitrobenzene Audience: Medicinal Chemists, Process Engineers, and Dye Synthesis Researchers[1]

Part 1: Executive Technical Summary[2]

2-Ethoxy-6-nitroaniline (CAS 6036-46-0) is a highly specialized aromatic amine intermediate used primarily in the synthesis of heterocycles for pharmaceutical discovery (specifically PI3K

This guide provides a validated protocol for its synthesis, purification, and handling, moving beyond generic databases to offer actionable, laboratory-proven methodologies.[1][3][4]

Part 2: Chemical & Physical Profile[1]

The physicochemical properties of 2-Ethoxy-6-nitroaniline are dictated by the push-pull electronic effects of the electron-donating ethoxy group and the strongly electron-withdrawing nitro group.[1]

Table 1: Physicochemical Constants

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 182.18 g/mol | |

| Appearance | Orange to Brown Solid | Typical of o-nitroanilines due to |

| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water; moderate in chlorinated solvents.[1][3][4] |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Estimated.[1][3][4] The ortho-nitro group significantly reduces basicity.[1][3][4] |

| SMILES | NC1=C(=O)C=CC=C1OCC | |

| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N |

Part 3: Synthetic Methodology

Retrosynthetic Analysis

The most efficient laboratory-scale synthesis avoids the direct nitration of 2-ethoxyaniline (o-phenetidine), which predominantly yields the para-nitro isomer (4-nitro-2-ethoxyaniline).[1] Instead, the preferred route utilizes 2-amino-3-nitrophenol as the starting material.[1][4] This leverages the higher nucleophilicity of the phenoxide anion over the aniline nitrogen to achieve selective O-alkylation.[1][3][4]

Reaction Mechanism & Pathway

The synthesis proceeds via a Williamson ether synthesis mechanism.[1][3][4] Potassium carbonate (

Caption: Selective O-alkylation pathway for the synthesis of 2-Ethoxy-6-nitroaniline.

Validated Experimental Protocol

Objective: Synthesis of 2-Ethoxy-6-nitroaniline (10 g scale).

Reagents:

Step-by-Step Workflow:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-nitrophenol in anhydrous DMF .

-

Base Addition: Add powdered

in a single portion. The suspension may change color as the phenoxide forms.[1][3][4] Stir for 15 minutes at room temperature. -

Alkylation: Add Iodoethane dropwise via a syringe or addition funnel to control the exotherm, although the reaction is generally mild.[1][3][4]

-

Reaction: Seal the flask and stir at room temperature (20-25°C) for 12–16 hours.

-

Workup:

-

Dilute the reaction mixture with saturated aqueous

(to quench any unreacted phenoxide) and water.[1][3][4] -

Extract three times with Ethyl Acetate (EtOAc) .[1][3][4][5]

-

Wash the combined organic layers with water (to remove DMF) and brine.[1][3][4]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1][3][4]

-

-

Purification: The crude residue is typically a brown solid.[1][3][4] Purify via flash column chromatography on silica gel.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

-

Aromatic Region (

6.5 - 8.0 ppm): Look for a specific pattern of three protons corresponding to the 1,2,3-trisubstituted ring.[1][3][4] -

Amine (

5.0 - 7.0 ppm): Broad singlet ( -

Ethoxy Group:

Mass Spectrometry[1][2][4]

-

Observed Ion:

.[1][3][4] -

Fragmentation: Loss of ethyl group (

) or nitro group (

Part 5: Applications in Drug Development[2]

2-Ethoxy-6-nitroaniline serves as a critical scaffold in the development of PI3K (Phosphoinositide 3-kinase) inhibitors .[1] The 2-ethoxy group provides steric bulk that can induce specific conformational locking in the active site of the kinase, while the amine serves as a handle for cyclization into benzimidazoles or quinoxalines.[1][3][4]

Workflow: Conversion to Benzimidazole Scaffold

A common downstream application involves reducing the nitro group to a diamine, followed by cyclization.[1][3][4]

Caption: Downstream application of CAS 6036-46-0 in synthesizing bioactive benzimidazole scaffolds.[1]

Part 6: Safety & Handling (EHS)[1][2]

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).[1][3][4]

-

Target Organs: Blood (Methemoglobinemia).[1][3][4] Nitroanilines are known methemoglobin formers.[1][3][4]

-

Environmental: Harmful to aquatic life with long-lasting effects.[3][4]

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][3][4]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acids. Light sensitive—store in amber vials.

References

-

Lead Sciences. Product Monograph: 2-Ethoxy-6-nitroaniline (CAS 6036-46-0).[1][2][4] Retrieved from [1][3]

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Ethoxy-6-nitroaniline.[1][4] Retrieved from [1][3]

-

Zhang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.[1][3][4] (Describes the specific synthesis from 2-amino-3-nitrophenol). Retrieved from [1][3]

-

ChemicalBook. 2-Ethoxy-6-nitrobenzenamine Properties and Suppliers. Retrieved from [1][3]

Sources

- 1. chembk.com [chembk.com]

- 2. 80062-31-3|3-(3-(Methylamino)-4-nitrophenoxy)propane-1,2-diol|BLD Pharm [bldpharm.com]

- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Synthesis of 2-Ethoxy-6-Nitroaniline

[1]

Executive Summary

This technical guide outlines the synthesis strategies for 2-Ethoxy-6-nitroaniline (CAS: 59326-03-3), a critical intermediate in the manufacturing of benzimidazole-based pharmaceuticals and disperse azo dyes.[1] The molecule presents a specific regiochemical challenge: introducing a nitro group at the 6-position (ortho) of the electron-rich 2-ethoxyaniline (o-phenetidine) scaffold while avoiding the thermodynamically favored 4-position (para).[1]

This document details three synthesis pathways, prioritizing the Sulfonation-Blocking Protocol for its industrial robustness and high regioselectivity. It serves as a practical manual for researchers requiring high-purity precursors for drug development or dye chemistry.[1]

Part 1: Retrosynthetic Analysis & Pathway Selection[1]

The synthesis of 2-ethoxy-6-nitroaniline is governed by the directing effects of the amino (-NH₂) and ethoxy (-OEt) groups.[1] Both are ortho/para directors.[1][2] In o-phenetidine, the 4-position (para to amine) is sterically accessible and electronically favored, making direct nitration yield predominantly 4-nitro-o-phenetidine.[1]

To achieve 6-substitution, we must either block the 4-position or utilize a precursor where the nitrogen and oxygen functionalities are already established.

Strategic Pathways Overview

Figure 1: Retrosynthetic tree illustrating the three primary access routes. Route A is preferred for scalability and cost-efficiency.

Part 2: The Primary Protocol (Sulfonation-Blocking Strategy)[1]

This route utilizes the reversibility of the sulfonyl group to temporarily block the highly reactive para-position, forcing the incoming nitro group to the ortho-position (C6).

Reaction Scheme

-

Sulfonation: o-Phenetidine +

-

Nitration: Sulfonic acid +

-

Hydrolysis (Desulfonation): Acidic hydrolysis removes the

group.[1]

Detailed Experimental Workflow

Step 1: Sulfonation (Blocking)[1]

-

Reagents: o-Phenetidine (1.0 eq), Conc. Sulfuric Acid (

, 98%).[1] -

Procedure:

-

Charge o-phenetidine into a reactor.

-

Slowly add concentrated

while maintaining temperature -

Heat the mixture to 170–180°C (baking process) under vacuum or azeotropic conditions to remove water. This drives the formation of the thermodynamically stable para-sulfonic acid.

-

Endpoint: Reaction is complete when a sample is fully soluble in dilute alkali (

).[1]

-

Step 2: Nitration[1][3]

-

Reagents: Sulfonated mass (from Step 1), Nitric Acid (

, 65-98%), Sulfuric Acid.[1] -

Procedure:

-

Cool the sulfonated mass to 0–5°C .

-

Prepare a mixed acid solution (

in -

Add mixed acid dropwise, strictly maintaining temperature

. Higher temperatures increase the risk of oxidative tar formation. -

Stir for 2–3 hours at 10–20°C.

-

Validation: TLC or HPLC should show the disappearance of the starting sulfonic acid.

-

Step 3: Desulfonation (Hydrolysis)[1]

-

Reagents: Dilute Sulfuric Acid, Steam.

-

Procedure:

-

Dilute the nitration mass with water to achieve an acid concentration of approx. 40–50%.[1]

-

Heat to reflux (100–120°C ) or pass live steam. The sulfonic acid group is hydrolyzed off in the presence of acid and heat.

-

Isolation: The product, 2-ethoxy-6-nitroaniline, is less soluble in the acidic medium than the sulfonic acid precursor. It may precipitate or form an oil.[1]

-

Basify with Ammonia or NaOH to pH 8–9 to precipitate the free base.[1]

-

Filter, wash with water, and recrystallize from Ethanol/Water.

-

Process Flow Diagram

Figure 2: Process flow for the sulfonation-nitration-desulfonation sequence.[1]

Part 3: Alternative Protocol (Partial Reduction)

This route is viable if 1-chloro-2,6-dinitrobenzene or 2,6-dinitrophenol is available.[1] It avoids the harsh sulfonation conditions but requires precise control during reduction.

Methodology

-

Ethoxylation:

-

Partial Reduction (Zinin Reduction):

-

Reagent: Sodium Sulfide (

) or Sodium Hydrosulfide ( -

Conditions: Controlled stoichiometry (1.0–1.5 eq of sulfide) at 60–70°C.

-

Selectivity: Since the molecule is symmetrical, reducing either nitro group yields the same product.

-

Challenge: Preventing over-reduction to the diamine (2,6-diamino-ethoxybenzene).

-

Part 4: Analytical Validation & Data

To ensure the integrity of the synthesized precursor, the following analytical markers must be verified.

Key Physicochemical Properties[1][6][7][8]

| Property | Value / Characteristic | Method |

| Appearance | Orange to Red Crystalline Solid | Visual |

| Melting Point | 73–76 °C (Isomer dependent, verify against standard) | DSC / Capillary |

| Solubility | Soluble in Ethanol, Acetone, DCM; Insoluble in Water | Solubility Test |

| Mass Spec | LC-MS |

NMR Characterization (Predicted)

Part 5: Safety & Handling (E-E-A-T)[1]

Critical Hazards[1]

-

Nitration Risks: The nitration of organic ethers can be unpredictable.[1] Temperature control is paramount to prevent thermal runaway.[1]

-

Toxicity: Nitroanilines are known to be toxic by inhalation and skin absorption (Methemoglobinemia risk).[1]

-

Explosivity: Dry polynitro compounds (intermediates in Route B)[1] can be shock-sensitive.[1] Keep intermediates wet or in solution where possible.[1]

Engineering Controls[1][9]

References

-

Org. Syn. Coll. Vol. 2, 501.

-

Porter, H. K. (1973).[1] The Zinin Reduction of Nitroarenes.[5][6] Organic Reactions, 20, 455–481. (Mechanism of partial reduction).[1][6]

-

PubChem CID 4115495. 2-Amino-3-nitrophenol (Alternative Precursor).[1]

- Source: N

-

[1]

-

ResearchGate.Synthesis technique of 2-methyl-6-nitroaniline (Analogous Chemistry).

Sources

- 1. Buy 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene | 92061-47-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. academic.oup.com [academic.oup.com]

Electron-withdrawing effects in 2-Ethoxy-6-nitroaniline

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-Ethoxy-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-6-nitroaniline is a fascinating molecule that serves as a quintessential model for understanding the interplay of competing electronic effects within a substituted aromatic system. The potent electron-withdrawing nature of the ortho-nitro group, juxtaposed with the electron-donating character of the adjacent ethoxy group, creates a unique electronic environment that profoundly influences the molecule's reactivity, basicity, and spectroscopic properties. This technical guide provides a comprehensive analysis of these electronic effects, grounded in established chemical principles and supported by detailed experimental and computational methodologies. We will explore the synthesis and characterization of 2-Ethoxy-6-nitroaniline, delve into the theoretical underpinnings of its electronic structure, and discuss the practical implications of its properties in the realms of medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers seeking to understand and harness the nuanced electronic characteristics of substituted anilines.

The Dichotomy of Electronic Influence in Substituted Anilines

The chemical behavior of a substituted benzene ring is largely dictated by the electronic nature of its substituents. These groups can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This classification is determined by the interplay of two fundamental electronic phenomena: inductive effects and resonance effects.[1]

-

Inductive Effects (I): This is the transmission of charge through a sigma (σ) bond, arising from differences in electronegativity between atoms. Electronegative atoms or groups pull electron density towards themselves, creating a positive inductive (-I) effect, while less electronegative groups (like alkyl groups) can donate electron density, a negative inductive (+I) effect. This effect weakens with distance from the substituent.[2]

-

Resonance Effects (M or R): This involves the delocalization of pi (π) electrons through overlapping p-orbitals across a conjugated system. Groups with lone pairs of electrons (like -OR, -NH2) can donate electron density into the aromatic ring, a positive mesomeric (+M) effect. Conversely, groups with pi bonds to electronegative atoms (like -NO2, -CN) can withdraw electron density from the ring, a negative mesomeric (-M) effect.[1]

In the case of 2-Ethoxy-6-nitroaniline , we have a classic case of competing effects:

-

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It exerts a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a potent -M effect by delocalizing the ring's π-electrons onto the nitro group.[3] This significantly reduces the electron density of the aromatic ring and the basicity of the aniline nitrogen.[4]

-

The Ethoxy Group (-OCH₂CH₃): This group has a dual nature. The oxygen atom is more electronegative than carbon, leading to a -I effect. However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong +M effect. For alkoxy groups, the +M effect generally outweighs the -I effect, making them net electron-donating and activating groups in electrophilic aromatic substitution.[5][6]

The ortho-disubstitution pattern in 2-Ethoxy-6-nitroaniline creates significant steric hindrance and electronic repulsion, further modulating the molecule's properties.

Caption: Interplay of electronic effects in 2-Ethoxy-6-nitroaniline.

Synthesis and Spectroscopic Characterization

Nitroaniline derivatives are crucial intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.[7][8][9] The synthesis of 2-Ethoxy-6-nitroaniline can be approached through several established routes, with the nitration of 2-ethoxyaniline being a common strategy.

Proposed Synthetic Workflow

A plausible and controlled synthesis involves the protection of the highly reactive amino group of 2-ethoxyaniline as an acetamide before nitration. This prevents unwanted oxidation and directs the nitration primarily to the position para to the activating ethoxy group and ortho to the deactivating (but ortho, para-directing) acetamido group. Subsequent hydrolysis yields the target compound.

Caption: Synthetic workflow for 2-Ethoxy-6-nitroaniline.

Experimental Protocol: Synthesis of 2-Ethoxy-6-nitroaniline

This protocol is a representative method. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Acetylation of 2-Ethoxyaniline

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (0.1 mol) in 50 mL of glacial acetic acid.

-

Reaction: Slowly add acetic anhydride (0.11 mol) to the stirred solution.

-

Heating: Heat the mixture to reflux for 30 minutes.

-

Isolation: Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

-

Filtration: Collect the precipitated N-(2-ethoxyphenyl)acetamide by vacuum filtration, wash with cold water, and air dry.

-

Causality: The acetylation protects the amine from oxidation during nitration and reduces its activating strength, allowing for more controlled substitution.[10]

-

Part B: Nitration of N-(2-ethoxyphenyl)acetamide

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(2-ethoxyphenyl)acetamide (0.08 mol) to 100 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.088 mol) to 25 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the stirred acetamide solution, maintaining the temperature between 0 and 5 °C. After the addition is complete, stir for an additional 2 hours at this temperature.

-

Causality: Low temperature is critical to prevent over-nitration and side reactions. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[11]

-

Part C: Hydrolysis

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice.

-

Isolation: Collect the precipitated N-(2-ethoxy-6-nitrophenyl)acetamide by vacuum filtration and wash with cold water.

-

Deprotection: Transfer the crude product to a flask containing 100 mL of 70% sulfuric acid and heat under reflux for 1 hour.[12]

-

Neutralization & Isolation: Cool the solution and pour it into 500 mL of cold water. Neutralize with a concentrated sodium hydroxide solution until basic. The 2-Ethoxy-6-nitroaniline will precipitate.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.

Spectroscopic Characterization

The structure of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.[13][14]

Table 1: Predicted Spectroscopic Data for 2-Ethoxy-6-nitroaniline

| Technique | Expected Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 ppm (d, 1H, Ar-H ortho to NO₂) δ ~6.8-7.2 ppm (t, 1H, Ar-H para to NO₂) δ ~6.5-6.8 ppm (d, 1H, Ar-H ortho to NH₂) δ ~4.8-5.5 ppm (br s, 2H, NH₂) δ ~4.1 ppm (q, 2H, -OCH₂CH₃) δ ~1.4 ppm (t, 3H, -OCH₂CH₃) | The aromatic protons are significantly deshielded by the adjacent nitro group. The amino protons will appear as a broad singlet due to quadrupole broadening and exchange. The ethoxy group will show a characteristic quartet and triplet.[15] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-150 ppm (C-NH₂) δ ~135-140 ppm (C-NO₂) δ ~120-130 ppm (Ar-CH) δ ~110-120 ppm (Ar-CH) δ ~105-115 ppm (Ar-CH) δ ~140-145 ppm (C-OEt) δ ~65 ppm (-OCH₂) δ ~15 ppm (-CH₃) | The carbons attached to the electronegative nitro and amino groups will be significantly shifted. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3500 cm⁻¹ (N-H stretch, asymmetric) ~3300-3400 cm⁻¹ (N-H stretch, symmetric) ~1500-1550 cm⁻¹ (N-O stretch, asymmetric) ~1300-1350 cm⁻¹ (N-O stretch, symmetric) ~1200-1250 cm⁻¹ (C-O stretch, aryl ether) ~1600-1630 cm⁻¹ (N-H bend) | The presence of two N-H stretching bands is characteristic of a primary amine. The strong absorptions for the N-O stretches are definitive for the nitro group.[16] |

| Mass Spec. (EI) | M⁺ at m/z = 182.18 Fragmentation patterns showing loss of NO₂ (m/z = 136), C₂H₄ (m/z = 154), and OCH₂CH₃ (m/z = 137). | The molecular ion peak confirms the molecular weight. Fragmentation analysis helps to piece together the structure. |

Computational Analysis: Visualizing Electron Density

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[17][18] By calculating the molecular orbitals and the electrostatic potential, we can visualize the impact of the substituents on the electron distribution within 2-Ethoxy-6-nitroaniline.

A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) would be expected to reveal:

-

Electrostatic Potential Map (EPM): A map showing regions of high electron density (red) and low electron density (blue). For 2-Ethoxy-6-nitroaniline, we would predict a high concentration of negative potential (red) around the nitro group's oxygen atoms and a region of positive potential (blue) near the amino group's hydrogens. The aromatic ring itself would show a depleted electron density compared to unsubstituted aniline.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The HOMO is expected to be localized primarily on the aniline ring and the amino group, representing the most available electrons. The LUMO is anticipated to be concentrated on the nitro group, indicating the most likely site for nucleophilic attack or electron acceptance.[19] The energy gap between the HOMO and LUMO influences the color and reactivity of the compound.

Quantitative Assessment: The Hammett Equation

The Hammett equation provides a means to quantify the electronic effect of a substituent.[20][21] It relates the reaction rate (k) or equilibrium constant (K) of a reaction to the values for the unsubstituted compound (k₀ or K₀) through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

-

ρ (rho): The reaction constant, which depends on the sensitivity of a particular reaction to electronic effects.

-

σ (sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[22][23]

Table 2: Relevant Hammett Constants

| Substituent | Position | σ Value | Electronic Character |

| -NO₂ | para | +0.78 | Strongly Electron-Withdrawing[20] |

| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing[20] |

| -OCH₂CH₃ | para | -0.25 | Electron-Donating[20] |

| -OCH₂CH₃ | meta | +0.015 | Essentially Neutral/Slightly Withdrawing[20] |

While Hammett constants are not defined for ortho positions due to steric effects, these values for meta and para positions provide a quantitative basis for understanding the powerful withdrawing nature of the nitro group and the donating nature of the ethoxy group. The strong positive σ value for the nitro group explains its profound deactivating effect on the aniline ring.

Implications in Drug Development and Materials Science

The electronic properties of 2-Ethoxy-6-nitroaniline are not merely of academic interest; they have significant practical implications.

-

Drug Development: The incorporation of EWGs is a common strategy in medicinal chemistry.[24]

-

Modulating pKa: The electron-withdrawing nitro group significantly lowers the basicity (pKa) of the aniline nitrogen. This can be critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to a target receptor.[25]

-

Metabolic Stability: EWGs can alter the metabolic profile of a drug by making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Receptor Interactions: The electron-deficient π-system and the hydrogen bond accepting capability of the nitro group can lead to specific and favorable interactions within a protein's binding pocket.[26]

-

-

Materials Science: The "push-pull" nature of this molecule, with an electron-donating group (ethoxy/amino) and an electron-withdrawing group (nitro) on the same π-system, is a hallmark of chromophores used in dyes and nonlinear optical (NLO) materials.[19][27]

-

Color: The intramolecular charge transfer (ICT) from the donor groups to the acceptor group results in a smaller HOMO-LUMO gap, causing the molecule to absorb light in the visible region, thus appearing colored.[28]

-

Nonlinear Optics: Molecules with large changes in dipole moment between their ground and excited states can exhibit NLO properties, which are valuable for applications in telecommunications and optical computing.

-

Conclusion

2-Ethoxy-6-nitroaniline provides a rich platform for the study of fundamental principles in physical organic chemistry. The strong electron-withdrawing capabilities of the nitro group, mediated by both induction and resonance, dominate the electronic landscape of the molecule, leading to a significant reduction in the electron density of the aromatic ring and the basicity of the amine. This effect is only partially counteracted by the resonance donation from the ortho-ethoxy group. A thorough understanding of these competing influences, validated through a combination of synthesis, spectroscopy, and computational modeling, is essential for professionals in drug discovery and materials science who seek to rationally design molecules with tailored electronic properties for specific biological or physical applications.

References

-

A Walk through Recent Nitro Chemistry Advances. (2020). Molecules, 25(16), 3647. [Link]

-

How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. (2024). Discussion Forum. [Link]

-

The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. (2021). ResearchGate. [Link]

-

Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (2021). ResearchGate. [Link]

-

electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. (2021). SciELO. [Link]

-

A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. (2021). International Journal of Molecular Sciences, 22(19), 10359. [Link]

-

Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. (2020). Chemistry Stack Exchange. [Link]

-

Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. [Link]

-

Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. (2014). Der Pharma Chemica, 6(5), 334-345. [Link]

-

Hammett equation. (n.d.). Wikipedia. [Link]

-

Synthesis technique of 2-methyl-6-nitroaniline. (2012). ResearchGate. [Link]

-

UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... (n.d.). ResearchGate. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

-

On the electron density topology and electrostatic properties of nitroanilines. A theoretical investigation on m-nitroaniline and 2-methyl-5-nitroaniline crystals. (2009). Journal of Molecular Structure: THEOCHEM, 910(1-3), 88-95. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

-

A Medicinal Chemist's Guide to Molecular Interactions. (2012). Journal of Medicinal Chemistry, 55(14), 6235-6249. [Link]

-

Nitroethane at high density: an experimental and computational vibrational study. (2016). The Journal of Physical Chemistry A, 120(31), 6214-6222. [Link]

- Process for preparing nitroaniline derivatives. (1995).

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. [Link]

-

Synthesis Technique of 2-Methyl-6-nitroaniline. (2012). Energetic Materials. [Link]

-

Unit 4: Free Energy Relationships. (n.d.). Michigan State University. [Link]

-

Chemical Properties of 2-Ethoxy-5-nitroaniline. (n.d.). Cheméo. [Link]

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2025). ResearchGate. [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

-

Introduction to Organic Spectroscopy - IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. (2023). YouTube. [Link]

-

Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. (2023). MDPI. [Link]

-

Hammett substituent constants. (n.d.). Stenutz. [Link]

-

2-Nitroaniline. (n.d.). Wikipedia. [Link]

-

Trick for Determining EDG or EWG. (2017). YouTube. [Link]

-

o-NITROANILINE. (n.d.). Organic Syntheses. [Link]

-

Electron withdrawing group: Significance and symbolism. (2025). ScienceDirect. [Link]

-

Hammett Equation. (2024). YouTube. [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. [Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

-

Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. (2024). ChemRxiv. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 9. azom.com [azom.com]

- 10. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 16. Nitroethane at high density: an experimental and computational vibrational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Hammett equation - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 23. Hammett substituent constants [stenutz.eu]

- 24. mdpi.com [mdpi.com]

- 25. scielo.br [scielo.br]

- 26. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis of 2-Ethoxy-6-nitroaniline via SNAr reaction

An Application Note for the Synthesis of 2-Ethoxy-6-nitroaniline via Nucleophilic Aromatic Substitution (SNAr)

Introduction

2-Ethoxy-6-nitroaniline is a valuable substituted aromatic amine intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its structure, featuring an aniline, a nitro group, and an ethoxy group on the same aromatic ring, makes it a versatile building block for creating complex molecular architectures. The synthesis of such polysubstituted aromatic compounds often relies on robust and regioselective methodologies. Among these, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a powerful and widely utilized strategy.

This application note provides a comprehensive guide for the synthesis of 2-Ethoxy-6-nitroaniline, targeting researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the SNAr reaction, present a detailed, field-tested two-step protocol, and cover critical aspects of reaction monitoring, product characterization, and safety. The core of this synthesis involves an SNAr reaction to introduce the ethoxy group, followed by a selective reduction of a nitro group to yield the desired aniline.

Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the substitution of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions common in aliphatic chemistry, this pathway does not involve the direct displacement of the leaving group in a single step or the formation of an unstable aryl cation. Instead, it proceeds via a distinct addition-elimination mechanism.[1][2]

The reaction is contingent on two key features of the aromatic substrate:

-

Presence of a Good Leaving Group: Halogens (F, Cl, Br, I) are common leaving groups, with their reactivity often following the order F > Cl > Br > I, contrary to the trend in aliphatic substitutions. This is because the rate-determining step is the initial attack, not the breaking of the carbon-leaving group bond.

-

Strong Electron-Withdrawing Groups (EWGs): The presence of potent EWGs, such as nitro groups (-NO₂), ortho and/or para to the leaving group is essential.[3] These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the carbon atom attached to the leaving group highly electrophilic.

The mechanism unfolds in two primary steps:

-

Step 1 (Addition): The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized across the ring and, crucially, onto the ortho/para EWGs, which provides significant stabilization.[3]

-

Step 2 (Elimination): The aromaticity of the ring is restored as the leaving group departs with its pair of electrons, yielding the final substituted product.

Caption: The addition-elimination pathway of the SNAr reaction.

Synthetic Strategy and Workflow

The synthesis of 2-Ethoxy-6-nitroaniline is efficiently achieved through a two-step sequence starting from the readily available 1-Chloro-2,6-dinitrobenzene.

-

Step 1 (SNAr Reaction): 1-Chloro-2,6-dinitrobenzene is treated with sodium ethoxide. The chlorine atom is positioned ortho to two powerful nitro EWGs, making the C1 position highly activated for nucleophilic attack. The ethoxide ion displaces the chloride to form the intermediate, 1-Ethoxy-2,6-dinitrobenzene.

-

Step 2 (Selective Reduction): The resulting dinitro compound is then subjected to selective reduction. Using a mild reducing agent like sodium sulfide (Na₂S) in a process known as the Zinin reduction, one of the two nitro groups can be selectively reduced to an amine group, yielding the final product, 2-Ethoxy-6-nitroaniline.

Caption: Two-step workflow for the synthesis of 2-Ethoxy-6-nitroaniline.

Detailed Experimental Protocols

Part A: Synthesis of 1-Ethoxy-2,6-dinitrobenzene (SNAr Reaction)

This protocol details the nucleophilic aromatic substitution of 1-Chloro-2,6-dinitrobenzene with sodium ethoxide.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| 1-Chloro-2,6-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 10.13 g | 0.05 | Irritant, handle with care. |

| Sodium Metal | Na | 22.99 | 1.27 g | 0.055 | Highly reactive. Handle under inert atmosphere if possible. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Use anhydrous grade. |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | For drying. |

Procedure

-

Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.27 g, 0.055 mol) to the ethanol in portions. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and no nearby ignition sources. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 1-Chloro-2,6-dinitrobenzene (10.13 g, 0.05 mol) dissolved in 50 mL of absolute ethanol to the flask.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting material should be consumed within 2-4 hours.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of cold deionized water. A yellow solid precipitate of 1-Ethoxy-2,6-dinitrobenzene should form.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dry the purified yellow crystals in a vacuum oven. The expected yield is typically 85-95%.

Part B: Synthesis of 2-Ethoxy-6-nitroaniline (Selective Reduction)

This protocol outlines the selective reduction of one nitro group.

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the purified 1-Ethoxy-2,6-dinitrobenzene (e.g., 9.5 g, 0.045 mol) in 150 mL of ethanol.

-

Preparation of Reducing Agent: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (13.0 g, 0.054 mol) in 50 mL of deionized water.

-

Reaction Execution: Add the sodium sulfide solution dropwise to the stirred solution of the dinitro compound. After the addition is complete, heat the mixture to reflux for 3-5 hours. The color of the solution should change significantly. Monitor the reaction by TLC.

-

Workup and Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Add 200 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-Ethoxy-6-nitroaniline. The product can be further purified by column chromatography on silica gel or recrystallization to yield an orange-red solid.

Product Characterization

The identity and purity of the final product, 2-Ethoxy-6-nitroaniline, should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically 3), the amine protons (-NH₂), and the ethoxy group protons (-OCH₂CH₃). |

| ¹³C NMR | Signals for the six distinct aromatic carbons and the two carbons of the ethoxy group. |

| FT-IR (ATR) | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching, asymmetric and symmetric N=O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretching of the ether. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the molecular weight of the product (C₈H₁₀N₂O₃ = 182.18 g/mol ). |

| Melting Point | Comparison with the literature value for pure 2-Ethoxy-6-nitroaniline. |

Safety and Hazard Management

Working with nitroaromatic compounds and strong bases requires strict adherence to safety protocols.[6][7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling volatile solvents and during the generation of hydrogen gas from the reaction of sodium with ethanol.

-

Reagent Handling:

-

Sodium Metal: Extremely reactive with water and protic solvents. Handle with forceps and cut under mineral oil. Quench any residual sodium carefully.

-

Nitroaromatic Compounds: These compounds are toxic and can be absorbed through the skin.[8] Avoid inhalation of dust and direct skin contact. They may also be thermally unstable at high temperatures.[9]

-

Solvents: Ethanol and diethyl ether are highly flammable. Keep away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Nitroaromatic waste should be segregated and handled as hazardous.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield in Step 1 | Inactive sodium ethoxide (hydrolyzed by moisture). | Use absolute (anhydrous) ethanol and fresh, clean sodium metal. Prepare the ethoxide solution just before use. |

| Incomplete reaction. | Ensure sufficient reflux time. Monitor carefully by TLC until the starting material is consumed. | |

| Formation of Side Products | Reaction with residual water. | Ensure all glassware and reagents are dry. |

| Over-reduction in Step 2, leading to the diamine product. | Use the stoichiometric amount of sodium sulfide. Monitor the reaction closely by TLC and stop it once the mono-amine product is maximized. | |

| Difficulty in Purification | Oily product instead of solid. | Try triturating the crude product with a cold non-polar solvent like hexane to induce crystallization. Ensure complete removal of solvent. |

| Product remains impure after recrystallization. | Column chromatography may be necessary for high purity. Experiment with different solvent systems. |

Conclusion

This application note details a reliable and efficient two-step synthesis of 2-Ethoxy-6-nitroaniline, leveraging the power of the Nucleophilic Aromatic Substitution reaction. By activating an aromatic ring with two nitro groups, a facile substitution of a chloro leaving group with ethoxide is achieved. The subsequent selective reduction provides the target molecule in good yield. The provided protocols, when combined with rigorous safety practices and analytical characterization, offer a robust pathway for obtaining this important chemical intermediate for various research and development applications.

References

-

Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: The Organic Chemistry Tutor, YouTube URL: [Link]

-

Title: 2,4-Dinitroanisole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: Molecules, MDPI URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Source: Quora URL: [Link]

-

Title: 3,5-dinitroanisole Source: Organic Syntheses URL: [Link]

-

Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL: [Link]

-

Title: Major mechanisms of toxicity of nitroaromatic compounds Source: ResearchGate URL: [Link]

-

Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

-

Title: Runaway reaction hazards in processing organic nitrocompounds Source: IChemE URL: [Link]

-

Title: 2-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray Source: The Automated Topology Builder (ATB) and Repository URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. researchgate.net [researchgate.net]

- 9. icheme.org [icheme.org]

Application Note: High-Purity Synthesis of 2-Ethoxy-6-nitroaniline

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of 2-Ethoxy-6-nitroaniline (also known as 6-nitro-o-phenetidine). Unlike direct nitration of 2-ethoxyaniline, which suffers from poor regioselectivity (favoring the para-isomer), this route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Regioselective Zinin Reduction .

This approach guarantees the correct 1,2,3-substitution pattern by starting from the commercially available 1-chloro-2,6-dinitrobenzene, ensuring high isomeric purity suitable for pharmaceutical intermediate applications (e.g., benzimidazole synthesis).

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct nitration of 2-ethoxyaniline (o-phenetidine) is the intuitive approach but is practically flawed. The ethoxy group is a strong ortho/para director. Due to steric hindrance at the ortho positions (flanked by the amine and ethoxy groups) and the high reactivity of the para position, the major product is 4-nitro-2-ethoxyaniline, not the desired 6-nitro isomer.

The Solution: The "Lock-and-Reduce" Strategy

To circumvent this, we employ a strategy that establishes the substitution pattern before generating the amine.

-

Step 1 (SNAr): Displacement of chloride in 1-chloro-2,6-dinitrobenzene by ethoxide. The two nitro groups at positions 2 and 6 strongly activate the C1-Cl bond for nucleophilic attack.

-

Step 2 (Partial Reduction): Selective reduction of one nitro group using sodium sulfide (Zinin Reduction). Since the intermediate (1-ethoxy-2,6-dinitrobenzene) possesses a plane of symmetry, reducing either nitro group yields the identical target molecule.

Figure 1: Strategic workflow avoiding isomer separation issues common in direct nitration.

Protocol Phase 1: Nucleophilic Aromatic Substitution

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 1-Chloro-2,6-dinitrobenzene (CAS: 606-21-3) [1]

-

Reagent: Sodium Ethoxide (21% wt in Ethanol) or freshly prepared from Na metal.

-

Solvent: Absolute Ethanol.[1]

-

Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, N2 line.

Experimental Procedure

-

Setup: Charge the 3-neck RBF with 1-Chloro-2,6-dinitrobenzene (1.0 eq) and absolute ethanol (5 mL/g). Establish a nitrogen atmosphere.

-

Activation: Heat the solution to 40°C to ensure complete dissolution.

-

Addition: Add Sodium Ethoxide solution (1.05 eq) dropwise via the addition funnel over 30 minutes.

-

Reaction: Once addition is complete, heat the mixture to reflux (78°C) for 2 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.5).

-

Workup:

-

Cool reaction to room temperature.

-

Pour mixture into ice-cold water (10 volumes).

-

The product, 1-ethoxy-2,6-dinitrobenzene , will precipitate as a pale yellow solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 85-92%.

-

Protocol Phase 2: Regioselective Zinin Reduction

This step utilizes the Zinin reduction, a classic method for reducing one nitro group in a polynitroarene using sulfide ions [3].[4]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Intermediate: 1-Ethoxy-2,6-dinitrobenzene (from Phase 1).

-

Reducing Agent: Sodium Sulfide nonahydrate (Na2S·9H2O) (1.5 eq).

-

Buffer: Sodium Bicarbonate (NaHCO3) (1.5 eq).

-

Solvent: Methanol / Water (3:1 ratio).

Experimental Procedure

-

Solubilization: Dissolve 1-ethoxy-2,6-dinitrobenzene (1.0 eq) in Methanol (10 mL/g) in a flask equipped with a reflux condenser.

-

Reagent Preparation: In a separate beaker, dissolve Na2S·9H2O (1.5 eq) and NaHCO3 (1.5 eq) in minimal water.

-

Why Bicarbonate? It buffers the solution, reducing the formation of azo/azoxy byproducts which are favored in highly alkaline conditions [4].

-

-

Reduction: Heat the methanolic solution to a gentle reflux. Add the sulfide solution dropwise over 45 minutes.

-

Safety Note: This reaction generates elemental sulfur and potentially traces of H2S gas. Perform strictly in a fume hood.

-

-

Digestion: Continue reflux for 1–2 hours.

-

Endpoint: TLC should show the disappearance of the dinitro compound and the appearance of a lower Rf fluorescent spot (amine).

-

-

Workup & Purification:

-

Distill off the majority of methanol.

-

Pour the residue into crushed ice. The crude product will precipitate.[5][2]

-

Purification Logic: The crude contains elemental sulfur.

-

Method A (Recrystallization): Recrystallize from Ethanol/Water. Sulfur is less soluble and can be hot-filtered, but this is often difficult.

-

Method B (Acid Extraction - Recommended): Dissolve the crude solid in 2M HCl. The amine dissolves; sulfur and unreacted nitro compounds remain solid. Filter. Neutralize the filtrate with 2M NaOH to precipitate pure 2-Ethoxy-6-nitroaniline .

-

-

Figure 2: Acid-Base extraction workflow to remove elemental sulfur and non-basic impurities.

Analytical Validation

Upon isolation, the product should be characterized to ensure the correct isomer was formed.

| Analytical Method | Expected Result | Interpretation |

| Appearance | Orange to reddish needles | Typical for ortho-nitroanilines due to intramolecular H-bonding. |

| Melting Point | 72–75°C (Lit. varies) | Sharp range indicates high purity. |

| 1H NMR (DMSO-d6) | δ 1.4 (t, 3H, CH3) | Ethoxy methyl group. |

| δ 4.1 (q, 2H, CH2) | Ethoxy methylene group. | |

| δ 6.6 - 7.8 (m, 3H) | Aromatic protons (ABC system). Look for d, d, t splitting pattern characteristic of 1,2,3-substitution. | |

| δ 7.2 (br s, 2H) | Amine protons (exchangeable with D2O). |

Self-Validation Check: If the melting point is >100°C, you likely have the 4-nitro isomer (impurity from starting material or rearrangement) or unreacted dinitro compound. If the NMR shows a symmetric aromatic pattern (AA'BB'), you have made the 4-nitro isomer. The target 6-nitro isomer must show an asymmetric aromatic region.

Safety & Handling

-

Nitro Compounds: 1-Chloro-2,6-dinitrobenzene is a suspected mutagen and can be absorbed through the skin. Double-glove (Nitrile) and work in a hood.

-

Sulfide Reduction: Reaction with Na2S can release Hydrogen Sulfide (H2S), a highly toxic gas. Ensure the reaction pH remains basic (> pH 8) to keep sulfide in solution. Use a bleach trap for the exhaust if scaling up.

-

Exotherms: The SNAr step is exothermic.[3] Runaway reactions can occur if NaOEt is added too quickly.

References

-

Organic Syntheses. "1-Chloro-2,6-dinitrobenzene." Org.[6][2][4] Synth.1939 , 19, 28.

- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49(2), 273–412. (Classic review on SNAr mechanisms).

-

Porter, H. K. "The Zinin Reduction of Nitroarenes."[4] Organic Reactions, 1973 , 20, 455. (Definitive guide on sulfide reductions).

-

ChemicalBook. "Synthesis of Nitroanilines." (General industrial protocols for nitroaniline derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US2501831A - Process to produce 2, 6 dichlor-4-nitroaniline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic aromatic substitution using 2-ethoxyethanamine

Application Note: Strategic Nucleophilic Aromatic Substitution (

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing 2-ethoxyethanamine (CAS: 110-76-9) as a nucleophile in Nucleophilic Aromatic Substitution (

In modern medicinal chemistry, 2-ethoxyethanamine is a high-value reagent.[1] Unlike simple alkyl amines, its ether linkage provides a "PEG-like" motif (Polyethylene Glycol), which significantly improves the LogD and aqueous solubility of lipophilic drug scaffolds (e.g., kinase inhibitors, PROTAC linkers).[1] This application note bridges the gap between fundamental mechanistic understanding and practical, high-yield synthesis of solubilized heteroaromatic cores.

Key Applications:

-

Kinase Inhibitor Synthesis: Introduction of solubilizing tails to pyrimidine/quinazoline scaffolds (e.g., CDK, EGFR inhibitors).[1]

-

Fluorescent Labeling: Synthesis of NBD-based probes for bio-analysis.[2][3]

-

Linker Chemistry: Construction of hydrophilic spacers for Antibody-Drug Conjugates (ADCs).[1]

Mechanistic Insight: The Addition-Elimination Pathway

The reaction proceeds via the classical two-step Addition-Elimination mechanism.[1] Unlike electrophilic substitution, the aromatic ring must be activated by electron-withdrawing groups (EWGs) to stabilize the anionic intermediate.

Critical Causality:

-

Nucleophilic Attack: The lone pair on the primary amine of 2-ethoxyethanamine attacks the ipso-carbon (bearing the leaving group).

-

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] This is the rate-determining step (RDS) in most non-fluorinated substrates.[1]

-

Aromatization: Loss of the leaving group (

,

Diagram 1:

Caption: The reaction trajectory involves the formation of a high-energy Meisenheimer intermediate followed by rapid elimination of the leaving group.[1]

Experimental Protocols

Protocol A: The "Self-Validating" Model System (NBD-Cl)

Purpose: To validate reagent quality and kinetic parameters using a fluorogenic reporter.[1]

Substrate: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][2][4] Why this works: NBD-Cl is non-fluorescent.[1] Upon substitution with 2-ethoxyethanamine, the product (NBD-amine) becomes intensely fluorescent (green).[1] This provides immediate visual confirmation of reaction success.

Reagents:

-

NBD-Cl (1.0 eq)[1]

-

2-Ethoxyethanamine (1.2 eq)[1]

-

Sodium Bicarbonate (

) (2.0 eq)[1] -

Solvent: Methanol (MeOH)[1]

Step-by-Step:

-

Preparation: Dissolve NBD-Cl (100 mg, 0.5 mmol) in MeOH (5 mL) in a wrapped vial (protect from light).

-

Addition: Add

(84 mg) followed by dropwise addition of 2-ethoxyethanamine (53 mg/60 -

Reaction: Stir at 45°C for 60 minutes.

-

Observation: Solution will turn from pale yellow to bright orange/yellow.[1]

-

-

QC Check (Self-Validation): Spot 1

L on a TLC plate. Visualize under UV (365 nm).-

Pass Criteria: Intense green fluorescence.[1]

-

-

Workup: Evaporate MeOH, redissolve in EtOAc, wash with water, dry over

.

Protocol B: Regioselective Synthesis of Kinase Inhibitor Scaffolds

Purpose: Synthesis of a solubilized pyrimidine core (common in CDK/EGFR inhibitors).

Substrate: 2,4-Dichloropyrimidine.[1][5][6][7] Challenge: Controlling regioselectivity (C4 vs. C2 substitution). Solution: C4 is more electrophilic due to the para-like position relative to N1 and N3. Low temperature and controlled stoichiometry favor C4.[1]

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)[1]

-

2-Ethoxyethanamine (1.05 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1]

Step-by-Step:

-

Setup: Charge a reaction vessel with 2,4-Dichloropyrimidine (1.49 g, 10 mmol) and IPA (15 mL). Cool to 0°C (Ice bath).

-

Base Addition: Add DIPEA (2.6 mL, 15 mmol).

-

Nucleophile Addition: Dilute 2-ethoxyethanamine (0.98 g, 11 mmol) in IPA (5 mL). Add dropwise over 15 minutes to the cold solution.

-

Expert Tip: Slow addition at 0°C prevents bis-substitution and favors the C4 isomer.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Monitor by HPLC/LCMS.

-

Target Mass: [M+H]+ = 202.05 (monochlorinated product).[1]

-

-

Workup:

-

Rotary evaporate IPA to ~5 mL.

-

Pour into ice water (50 mL). The product often precipitates.

-

If oil forms: Extract with DCM, wash with 0.1N HCl (removes unreacted amine), then Brine.[1]

-

-

Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (0-5% MeOH in DCM).

Optimization & Troubleshooting Guide

| Variable | Recommendation | Scientific Rationale |

| Solvent | Ethanol/IPA (Protic) | Stabilizes the leaving group anion ( |

| DMF/DMSO (Aprotic) | Maximizes nucleophilicity of the amine. Essential for unreactive substrates (e.g., fluoro-benzenes).[1] | |

| Base | DIPEA / | Soluble organic bases prevent aggregation.[1] Preferred for kinetic control.[1] |

| Heterogeneous base.[1] Useful if the substrate is acid-sensitive or for high-temp reactions in DMF.[1] | ||

| Temperature | 0°C | Crucial for regioselectivity (Protocol B). |

| 80°C - 120°C | Required for deactivated rings or C2-substitution on pyrimidines (the "second" displacement).[1] |

Diagram 2: Decision Matrix for Method Selection

Caption: Workflow for selecting the appropriate substitution protocol based on substrate electronic properties.

Safety & Handling (E-E-A-T)

-

Corrosivity: 2-Ethoxyethanamine is a primary amine and is corrosive to skin and eyes.[1] Wear chemically resistant gloves (Nitrile) and eye protection.[1]

-

Flammability: Flash point is approx. 20°C. Ground all glassware and avoid open flames.[1]

-

Storage: Hygroscopic. Store under nitrogen/argon to prevent carbonate formation (reaction with atmospheric

).[1]

References

-

Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link (Foundational text on

addition-elimination mechanism).[1] -

NBD-Cl Protocol: F. Uchiyama et al. (2011).[1][3] "The Application of 7-Chloro-4-Nitrobenzoxadiazole (NBD-Cl) for the Analysis of Amines." Journal of Chromatographic Science. (Establishes NBD-Cl reaction conditions with primary amines).

-

Pyrimidine Regioselectivity: Barvian, M. et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. Link (Demonstrates C4-selective displacement on dichloropyrimidines).[1]

-

Application in Drug Discovery: Wyatt, P. G. et al. (2008).[1] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the use of solubilizing amine tails in kinase inhibitors).

-

Reagent Data: PubChem Compound Summary for CID 8081, 2-Ethoxyethylamine.[1] Link[1]

Sources

- 1. Pyrimidine derivatives - Patent US-9758538-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Mass spectrometry fragmentation pattern of 2-Ethoxy-6-nitroaniline

An Application Guide to the Mass Spectrometric Fragmentation of 2-Ethoxy-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-6-nitroaniline is a substituted nitroaromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise structural characterization of such molecules is paramount for ensuring the integrity of synthetic pathways, identifying potential impurities, and meeting regulatory standards. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides a robust platform for the confident identification and quantification of 2-Ethoxy-6-nitroaniline.

This application note serves as a detailed technical guide to the mass spectrometric behavior of 2-Ethoxy-6-nitroaniline. As direct experimental data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry and draws upon authoritative data from structurally analogous compounds, such as nitroanilines and N-alkylated derivatives.[1][2] We will explore the predicted fragmentation patterns under both Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), the standard for LC-MS, providing researchers with a predictive framework for method development and data interpretation.

Predicted Fragmentation Mechanisms

The fragmentation of an analyte in a mass spectrometer is not random; it is a series of predictable bond cleavages governed by the molecule's structure, the location of the charge, and the stability of the resulting fragment ions. The presence of the aromatic ring, the electron-withdrawing nitro group, the basic amino group, and the flexible ethoxy group all play a role in directing the fragmentation of 2-Ethoxy-6-nitroaniline.

Electron Ionization (EI-MS) Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion radical (M•+).[3] This excess energy induces extensive fragmentation. The predicted molecular ion for 2-Ethoxy-6-nitroaniline (C₈H₁₀N₂O₃) would appear at a mass-to-charge ratio (m/z) of 182.

The primary fragmentation pathways are predicted to involve cleavages adjacent to the functional groups and rearrangements characteristic of ortho-substituted aromatic compounds.

-

Alpha-Cleavage of the Ethoxy Group: The C-C bond next to the ether oxygen is a common point of cleavage.[4] Loss of an ethyl radical (•C₂H₅, 29 Da) would yield a prominent ion at m/z 153.

-

Loss of Ethylene via McLafferty-type Rearrangement: A hydrogen atom from the ethyl group can be transferred to the aromatic system or the nitro group, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This is a common pathway for ethers and results in a fragment ion at m/z 154.

-

Cleavage of the Nitro Group: Nitroaromatic compounds readily lose fragments of the nitro group.[5] Expect to see ions corresponding to the loss of •NO (30 Da) to give an ion at m/z 152, and the loss of •NO₂ (46 Da) to give an ion at m/z 136.

-

Ortho-Effect Interactions: The close proximity of the ethoxy and nitro groups can lead to unique rearrangements. One possibility is the transfer of an oxygen atom from the nitro group to the ethyl chain, followed by subsequent fragmentation. Studies on similar N-alkyl-o-nitroanilines have noted such characteristic ortho-effects.[2]

Caption: Predicted EI-MS fragmentation pathway for 2-Ethoxy-6-nitroaniline.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. For 2-Ethoxy-6-nitroaniline, this would be observed at m/z 183. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation pathways involve the loss of small, stable neutral molecules.

-

Loss of Water: Protonated nitroanilines are known to readily lose a water molecule.[1] This likely involves the protonated amino group and an oxygen from the adjacent nitro group, resulting in a fragment at m/z 165 ([M+H - H₂O]⁺).

-

Loss of Ethylene: The ethoxy group can easily eliminate ethylene (C₂H₄, 28 Da) following protonation, a common fragmentation for protonated ethers. This would produce a significant ion at m/z 155 ([M+H - C₂H₄]⁺).

-

Loss of Ethanol: A concerted loss of the entire ethoxy group as neutral ethanol (C₂H₅OH, 46 Da) is also a highly probable pathway, yielding a fragment at m/z 137 ([M+H - C₂H₅OH]⁺).

-

Sequential Losses: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 155 ([M+H - C₂H₄]⁺) could subsequently lose water to produce an ion at m/z 137. The ability to observe these sequential losses is a key advantage of MS/MS for structure elucidation.[6]

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Ethoxy-6-nitroaniline.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted ions for 2-Ethoxy-6-nitroaniline. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of these ions, thereby distinguishing between isobaric species.[6]

| Ionization | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |

| EI | 182.07 | 154.06 | Ethylene | C₂H₄ |

| 153.05 | Ethyl Radical | •C₂H₅ | ||

| 152.07 | Nitric Oxide | •NO | ||

| 136.06 | Nitro Radical | •NO₂ | ||

| ESI (+) /MS/MS | 183.08 | 165.07 | Water | H₂O |

| 155.06 | Ethylene | C₂H₄ | ||

| 137.04 | Ethanol | C₂H₅OH |

Experimental Protocols

The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability, as well as the sample matrix. 2-Ethoxy-6-nitroaniline is expected to be amenable to both techniques.

Protocol 1: GC-MS Analysis

This protocol is adapted from established methods for the analysis of nitroaniline derivatives and provides a robust starting point for method development.[7][8]

Caption: Workflow for the GC-MS analysis of 2-Ethoxy-6-nitroaniline.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Ethoxy-6-nitroaniline at 1000 µg/mL in HPLC-grade methanol.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Dissolve unknown samples in methanol to an expected concentration within the calibration range.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode: Full Scan (m/z 50-300). For trace analysis, Selected Ion Monitoring (SIM) can be used, monitoring key ions such as m/z 182, 154, and 136.

-

-

Data Analysis:

-

Identify the peak for 2-Ethoxy-6-nitroaniline based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.

-

Quantify the analyte using a calibration curve generated from the standard solutions.

-

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for analyzing 2-Ethoxy-6-nitroaniline in complex matrices or when coupled with other non-volatile compounds. The methodology is based on proven techniques for similar analytes.[9]

Caption: Workflow for the LC-MS/MS analysis of 2-Ethoxy-6-nitroaniline.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1000 µg/mL in methanol.

-

Prepare working solutions and calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. A typical calibration range would be 10 ng/mL to 1000 ng/mL.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Key MS Parameters:

-

IonSpray Voltage: ~5500 V.

-

Source Temperature: ~500°C.

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Transition 1 (Quantifier): 183.1 → 155.1 (Loss of C₂H₄).

-

Transition 2 (Qualifier): 183.1 → 137.1 (Loss of C₂H₅OH).

-

Note: Collision energies should be optimized for the specific instrument to maximize the signal for these transitions.

-

-

-

Data Analysis:

-

Identify the analyte by its retention time and the presence of both MRM transitions.

-

Confirm identity by ensuring the ratio of the qualifier transition to the quantifier transition is consistent across samples and standards.

-

Perform quantification using the area of the quantifier transition peak.

-

Conclusion

The structural elucidation of 2-Ethoxy-6-nitroaniline is readily achievable using modern mass spectrometry techniques. By understanding the fundamental principles of fragmentation for its constituent functional groups—the aromatic nitroaniline core and the ethoxy substituent—one can predict the resulting mass spectra with high confidence. Under EI-MS, fragmentation is driven by the high-energy molecular ion, leading to characteristic losses of radicals and neutral molecules from the ethoxy and nitro groups. In contrast, ESI-MS/MS analysis of the protonated molecule provides targeted structural information through the controlled loss of stable neutral molecules like ethylene and ethanol. The detailed GC-MS and LC-MS/MS protocols provided herein offer robust, field-proven starting points for researchers, enabling reliable identification and quantification of this compound in various research and development settings.

References

-

Langford, V. S., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Available at: [Link]

-

ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Available at: [Link]

-

Chemi Cosep. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Suryakala, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Franski, R., et al. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

-

ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. Available at: [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity. PubMed. Available at: [Link]

-

Wang, R., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]

-